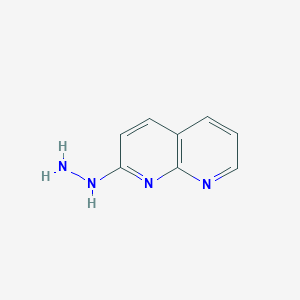

2-Hydrazinyl-1,8-naphthyridine

Description

Historical Context and Evolution of Naphthyridine Chemistry

The journey into the chemistry of naphthyridines began with early explorations into pyridopyridine systems. The first synthesis of a 1,8-naphthyridine derivative was reported by Koller's group in 1927. pnrjournal.com However, the field saw a significant acceleration in research after 1930, a period that coincided with the standardization of its nomenclature. tsijournals.com A major catalyst for the extensive investigation into the 1,8-isomer, in particular, was the discovery of the potent antimicrobial properties of nalidixic acid, a seminal 1,8-naphthyridine derivative. tsijournals.comchemicalbook.com This discovery opened the floodgates for the synthesis and evaluation of a vast number of related compounds, cementing the importance of the 1,8-naphthyridine scaffold in medicinal chemistry.

Nomenclature and Isomeric Considerations of the Naphthyridine System

Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, are a class of heterocyclic compounds characterized by a molecular structure consisting of two fused pyridine rings. researchgate.netguidechem.com The parent compound, naphthyridine, has the chemical formula C₈H₆N₂. niif.hu There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. These isomers are designated as 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. tsijournals.comresearchgate.net All of these isomers are typically white solids, though they exhibit a surprisingly broad range of melting points. researchgate.net The 1,8-naphthyridine isomer is the most extensively studied of the six. niif.hu

Significance of the 1,8-Naphthyridine Scaffold in Organic Synthesis

The 1,8-naphthyridine core is a highly sought-after scaffold in organic synthesis due to the diverse biological and material properties exhibited by its derivatives. ispub.comthesciencein.org In medicinal chemistry, this framework is integral to a number of established and experimental therapeutic agents. Notable examples include the antibacterial agents nalidixic acid, enoxacin, and gemifloxacin, as well as the antitumor agent vosaroxin. pnrjournal.comnih.gov The arrangement of the nitrogen atoms in the 1,8-isomer makes it an excellent chelating ligand for metal ions, a property that is also exploited in various applications. tsijournals.com Beyond pharmaceuticals, 1,8-naphthyridine derivatives have found utility in materials science as components of organic light-emitting diodes (OLEDs) and as fluorescent dyes for biological imaging. tsijournals.comresearchgate.net

Overview of the Hydrazinyl Functional Group in Heterocyclic Chemistry

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a valuable functional group in the synthesis of heterocyclic compounds. accelachem.com Its presence on a heterocyclic core introduces a site of high reactivity, enabling a variety of chemical transformations. smolecule.com Hydrazinyl-substituted heterocycles are key intermediates in the construction of more complex molecular architectures, particularly fused heterocyclic systems like triazoles and tetrazoles. pnrjournal.com The condensation reaction of the hydrazinyl group with carbonyl compounds to form hydrazones is a fundamental transformation that provides a pathway to a wide range of derivatives with potential biological activities. accelachem.comafricaresearchconnects.com

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

1,8-naphthyridin-2-ylhydrazine |

InChI |

InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12) |

InChI Key |

NFWVWMMKMUZPSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2-hydrazinyl-1,8-naphthyridine

Classical Synthetic Routes to the 1,8-Naphthyridine Nucleus

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif, and its synthesis has been achieved through several classical named reactions. These methods typically involve the condensation and cyclization of substituted pyridine precursors.

The Friedländer annulation is one of the most versatile and widely employed methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active α-methylene group, such as a ketone, ester, or nitrile. sphinxsai.com The reaction is typically catalyzed by either an acid or a base and proceeds via condensation followed by a cyclodehydration step. sphinxsai.comconnectjournals.com

Historically, the reaction required high temperatures and harsh catalysts. nih.govsphinxsai.com However, modern advancements have introduced milder and more environmentally benign conditions. For instance, the use of ionic liquids like [Bmmim][Im] as both catalyst and solvent has been shown to produce excellent yields under solvent-free conditions. nih.govacs.org Other reported catalysts include ammonium sulphamate for solid-state reactions at room temperature and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions. sphinxsai.comconnectjournals.com Microwave-assisted syntheses have also been developed, significantly reducing reaction times from hours to minutes while improving yields.

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Active Methylene Compound | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Various α-methylene carbonyls | Choline hydroxide (ChOH) in water | Gram-scale, metal-free, eco-friendly | nih.gov |

| Acetylacetone | Piperidine, Methanol, Microwave | Rapid (3 min), high yield (90%) | |

| Acetoacetanilide | Ammonium sulphamate, Solid-state, RT | Solvent-free, 92% yield | sphinxsai.com |

| Ethyl acetoacetate | CeCl₃·7H₂O, Solvent-free, RT | Reusable catalyst, 94% yield | connectjournals.com |

| 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid), 80 °C | Solvent-free, reusable catalyst | acs.org |

The Conrad-Limpach synthesis involves the reaction of an aminopyridine with a β-ketoester. wikipedia.org This method is a staple for the synthesis of 4-hydroxyquinolines and can be adapted for 4-hydroxy-1,8-naphthyridines. nih.govmdpi.com The reaction proceeds in two temperature-dependent stages. At lower temperatures, an addition reaction occurs to form a β-aminoacrylate (a Schiff base), which is the kinetic product. wikipedia.org Upon heating to high temperatures, typically around 250 °C, a thermal cyclization (annulation) occurs, followed by the elimination of an alcohol to yield the thermodynamically stable 4-hydroxy-1,8-naphthyridine product. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

The Skraup reaction is a classic method for quinoline synthesis that can be adapted to produce the 1,8-naphthyridine nucleus from a pyridin-2-amine. thieme-connect.de The reaction typically involves heating the aminopyridine with glycerol, a dehydrating agent like sulfuric acid, and an oxidizing agent. thieme-connect.de The in-situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine. thieme-connect.de

Traditional Skraup conditions often result in low yields for naphthyridine synthesis due to the electron-deficient nature of the pyridine ring compared to a benzene ring. thieme-connect.de Modified procedures have been developed to improve outcomes. One significant modification is the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) as the oxidizing agent, which can minimize side product formation and lead to better yields (e.g., 30% for 1,8-naphthyridine). thieme-connect.de Further improvements involve the addition of iron(II) sulfate and boric acid, which can provide moderate to good yields of substituted 1,8-naphthyridines. thieme-connect.de

The Gould-Jacobs reaction is another important route for constructing the 1,8-naphthyridine ring system, particularly leading to 4-hydroxy-1,8-naphthyridine derivatives. vulcanchem.commdpi.com The process begins with the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). d-nb.info This initial step forms a (pyridyl)aminomethylenemalonate intermediate. d-nb.info The subsequent step is a thermal cyclization, which requires high temperatures (often >250 °C) and is typically carried out in a high-boiling solvent such as diphenyl ether. mdpi.comd-nb.info This cyclization proceeds via a ketene intermediate to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine. mdpi.comwikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of substituents on the initial aminopyridine. mdpi.comd-nb.info

The Meth-Cohn reaction provides a route to functionalized 1,8-naphthyridines using a Vilsmeier-Haack type cyclization. researchgate.net In this approach, an N-(pyridin-2-yl)acetamide is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This one-pot reaction leads to the formation of a 2-chloro-1,8-naphthyridine-3-carbaldehyde. researchgate.net The presence of electron-donating groups on the pyridine ring of the starting acetamide can facilitate the cyclization. researchgate.net This method is particularly significant as it directly furnishes a 2-chloro-1,8-naphthyridine, which is an ideal precursor for the synthesis of 2-hydrazinyl-1,8-naphthyridine via nucleophilic substitution.

Direct and Indirect Approaches to 2-Hydrazinyl Substitution

Once the 1,8-naphthyridine nucleus is formed, the hydrazinyl group is typically introduced at the 2-position via nucleophilic substitution of a suitable leaving group, most commonly a chloro group.

The most prevalent and direct approach involves the reaction of a 2-chloro-1,8-naphthyridine derivative with hydrazine hydrate. researchgate.netsphinxsai.com The 2-chloro precursors are often synthesized using methods like the Meth-Cohn reaction described previously. researchgate.net The condensation of the 2-chloro-1,8-naphthyridine with hydrazine hydrate, often in a solvent like methanol and with a base such as sodium acetate, leads to the formation of the corresponding this compound. researchgate.net This substitution reaction is a key step in creating a variety of functionalized 2-hydrazinyl-1,8-naphthyridines, which can then be used as building blocks for more complex molecules. For example, these hydrazinyl derivatives can be further reacted with anhydrides or carbonyl compounds to synthesize fused heterocyclic systems. sphinxsai.comscispace.com

Table 2: Synthesis of 2-Hydrazinyl-1,8-Naphthyridines

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Hydrazine hydrate, Sodium acetate | Methanol | This compound-3-carbaldehyde | researchgate.net |

| 3-Aryl-2-chloro-1,8-naphthyridine | Hydrazine hydrate | Not specified | 3-Aryl-2-hydrazino-1,8-naphthyridine | sphinxsai.com |

| 3-Aryl-2-hydrazino-1,8-naphthyridine | Phthalic anhydride, DMF (cat.) | Microwave Irradiation | 2-(3-Aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | scispace.com |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been influential in the development of synthetic routes for 1,8-naphthyridine derivatives. researchgate.net These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key approaches include microwave-assisted synthesis, solid-state reactions, and the use of solvent-free conditions.

Microwave irradiation has emerged as a powerful tool in the synthesis of this compound precursors and their subsequent derivatives, offering significant advantages over conventional heating methods. This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. sphinxsai.comthesciencein.org

The preparation of the key intermediate, this compound, typically involves the hydrazinolysis of a 2-chloro-1,8-naphthyridine derivative. For instance, 3-aryl-2-chloro-1,8-naphthyridines react with hydrazine hydrate to yield 3-aryl-2-hydrazino-1,8-naphthyridines, a reaction that can be accelerated using microwave energy. sphinxsai.com Similarly, the synthesis of 3-(2-chloro-4-fluorophenyl)-2-hydrazinyl-1,8-naphthyridine is achieved by reacting its precursor with hydrazine hydrate under microwave conditions in the presence of concentrated HCl. heteroletters.org

Furthermore, microwave assistance is extensively used in the subsequent reactions of 2-hydrazinyl-1,8-naphthyridines. For example, the condensation of 3-aryl-2-hydrazino-1,8-naphthyridines with aldehydes or acetophenones to form hydrazones is efficiently carried out under microwave irradiation, often in minutes compared to hours required for conventional methods. sphinxsai.comconnectjournals.com These hydrazones can then be cyclized, also under microwave conditions, to produce fused heterocyclic systems like triazolonaphthyridines. thesciencein.orgconnectjournals.com The benefits of this approach are highlighted by significantly improved yields and shorter reaction times. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Derivative of this compound

| Product | Method | Reaction Time | Yield (%) | Reference |

| 2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1,8-naphthyridine | Microwave | 2 min | 85 | sphinxsai.com |

| 2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1,8-naphthyridine | Conventional | 5-6 hours | 70 | sphinxsai.com |

| 2-(3-phenyl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | Microwave | 3.0 min | 92 | scispace.com |

| 2-(3-phenyl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | Conventional | 6 hours | 78 | scispace.com |

Solid-state synthesis represents another green methodology that eliminates the need for potentially toxic solvents. Reactions are conducted by grinding the solid reactants together, often with a catalytic amount of an additive.

A notable example involves the reaction of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride. epa.gov By grinding these two solids in a mortar and pestle at room temperature with a catalytic quantity of p-toluenesulfonic acid (PTSA), the corresponding 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones are formed in very good yields and high purity. epa.gov This method is simple, efficient, and environmentally benign as it avoids the use of solvents and simplifies the work-up procedure.

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, directly reducing volatile organic compound (VOC) emissions and simplifying product purification. These conditions are often, but not always, paired with microwave irradiation or grinding.

The synthesis of various derivatives from 2-hydrazinyl-1,8-naphthyridines has been successfully achieved under solvent-free conditions. For example, the reaction between 3-aryl-2-hydrazino-1,8-naphthyridines and phthalic anhydride can be performed under solvent-free microwave irradiation in the presence of a few drops of a high-dielectric solvent like dimethylformamide (DMF) to facilitate energy absorption. scispace.com This method proceeds rapidly, affording excellent yields of the desired phthalazinone derivatives. scispace.com Similarly, the oxidative cyclization of hydrazones derived from 2-hydrazinyl-1,8-naphthyridines to form fused triazolo[4,3-a] nih.govnaphthyridines has been accomplished using Cu(OAc)₂ under solvent-free microwave conditions. connectjournals.com

Catalytic Methods for Selective Hydrazinylation

The synthesis of the precursor, 2-chloro-1,8-naphthyridine, is often achieved via the Friedländer annulation. This reaction has been a subject of extensive catalytic development to improve its green credentials. For instance, a metal-free ionic liquid, choline hydroxide (ChOH), has been used as a highly efficient catalyst for the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds in water, providing excellent yields. nih.gov Other catalytic systems for the synthesis of the naphthyridine core include N-bromosulfonamides as reusable Lewis acid catalysts in three-component reactions. organic-chemistry.org

In the hydrazinolysis step itself, the reaction conditions can influence selectivity and efficiency. The reaction of 3-(2-chloro-4-fluorophenyl)-1,8-naphthyridin-2-amine with hydrazine hydrate is facilitated by a catalytic amount of concentrated hydrochloric acid under microwave irradiation, suggesting that acidic conditions can promote the reaction. heteroletters.org The use of palladium catalysts has been reported for domino amination sequences to assemble 1,8-naphthyridin-4(1H)-ones, though this is for a different substitution pattern. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound and its derivatives requires careful optimization of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice.

In the catalytic synthesis of the 1,8-naphthyridine core, reaction conditions are tuned for optimal performance. For the choline hydroxide-catalyzed Friedländer reaction, parameters such as catalyst concentration and temperature were systematically varied. nih.govresearchgate.net The study found that using 1 mol% of choline hydroxide in water at 50 °C provided a near-quantitative yield (99%) in 6 hours, which was superior to other bases like NaOH and KOH. nih.gov

For microwave-assisted reactions, the power level and irradiation time are critical parameters. In the synthesis of 1,8-naphthyridinyl phthalazinones, irradiating a solvent-free mixture of 3-aryl-2-hydrazino-1,8-naphthyridine and phthalic anhydride at 400 W for 3-4 minutes resulted in yields exceeding 90%. scispace.com Similarly, in the synthesis of hydrazones from 2-hydrazino-1,8-naphthyridines and acetophenones, microwave irradiation at 150 W for just 2 minutes was sufficient to complete the reaction in excellent yield. sphinxsai.com

The choice of catalyst and solvent system is also crucial for yield enhancement. In a multicomponent synthesis of 1,8-naphthyridine derivatives, acetonitrile was identified as the optimal solvent, and using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst gave yields up to 88%. organic-chemistry.org This highlights that a systematic approach to optimizing reaction variables is key to developing efficient and high-yielding synthetic protocols.

Table 2: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine (a Precursor Core Structure) nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ChOH (1) | H₂O | 50 | 6 | 99 |

| 2 | ChOH (1) | H₂O | rt | 22 | 90 |

| 3 | ChOH (0.5) | H₂O | 50 | 12 | 95 |

| 4 | NaOH | H₂O | 50 | 6 | 88 |

| 5 | KOH | H₂O | 50 | 6 | 84 |

| 6 | None | H₂O | 50 | 12 | No Reaction |

Applications of 2-hydrazinyl-1,8-naphthyridine in Synthetic Chemistry

Role in Medicinal Chemistry

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and the introduction of a hydrazinyl group provides a handle for further molecular elaboration to create novel drug candidates. smolecule.com Derivatives of this compound have been synthesized and investigated for a range of biological activities.

A significant focus of research on this compound derivatives has been the development of new antimicrobial agents. tsijournals.com Many of the synthesized hydrazones and fused heterocyclic systems have been screened for their antibacterial and antifungal activities. tsijournals.com For example, a series of 9-(4-bromophenyl)-6-aryl- tsijournals.comresearchgate.nettsijournals.comtriazolo[4,3-a] tsijournals.comniif.hunaphthyridine-2-carbonitriles, derived from the corresponding hydrazinyl precursors, were found to exhibit moderate activity against various bacterial and fungal strains.

The 1,8-naphthyridine core is also found in several anticancer agents, and researchers have explored derivatives of this compound as potential new therapeutics in this area. smolecule.com The ability to readily modify the hydrazinyl group allows for the creation of diverse libraries of compounds for screening against various cancer cell lines.

Applications in Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, the inherent properties of the 1,8-naphthyridine core suggest potential applications in materials science. The delocalized π-system of the naphthyridine ring, which can be further extended through derivatization of the hydrazinyl group, could lead to materials with interesting photophysical or electronic properties. However, specific research detailing the application of this compound in this field is less prevalent.

Q & A

Q. What are the common synthetic routes for hydrazine-functionalized 1,8-naphthyridine derivatives, and how do substituents influence reactivity?

Hydrazine-functionalized 1,8-naphthyridines are typically synthesized via condensation reactions. For example, 2-methyl-1,8-naphthyridine can react with hydrazine hydrate under basic conditions (e.g., piperidine in ethanol) to introduce hydrazinyl groups . Substituents like chlorine or cyclopentyloxy groups (e.g., in 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine) alter reactivity by modulating electron density, affecting nucleophilic substitution or coupling reactions .

Q. Which characterization techniques are essential for confirming the structure of 1,8-naphthyridine derivatives?

Key methods include:

- NMR spectroscopy : Distinguishes substituent positions via chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons).

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles, as shown for 3-methyl-2-phenyl-1,8-naphthyridine (C–N bond: ~1.34 Å) .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazinyl) .

Q. What biological activities are associated with 1,8-naphthyridine derivatives?

1,8-Naphthyridines exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2-styryl-1,8-naphthyridine derivatives show antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . Hydrazinyl derivatives may enhance binding to biological targets like kinases or bacterial enzymes due to their chelating ability .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 1,8-naphthyridine derivatives?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For example:

- Substituent effects : Chlorine at position 7 in 7-chloro-2,3,4-trimethyl-1,8-naphthyridine increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and validate via in silico docking (e.g., AutoDock Vina) to correlate activity with target binding .

Q. What experimental design considerations are critical for optimizing the synthesis of hydrazinyl-1,8-naphthyridines?

- Solvent selection : Ethanol or water improves eco-friendliness and reduces byproducts .

- Catalyst choice : Metal-free conditions (e.g., piperidine) avoid contamination and simplify purification .

- Reaction monitoring : Use TLC or HPLC to track intermediates (e.g., Schiff base formation in Knoevenagel condensations) .

Q. How do in silico studies enhance the development of 1,8-naphthyridine-based therapeutics?

Molecular docking (e.g., with EGFR or DNA gyrase) predicts binding modes, guiding structural modifications. For example:

- Hydrogen bonding : Hydrazinyl groups form H-bonds with Thr86 in DNA gyrase, explaining antimicrobial activity .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP <5 for optimal bioavailability) .

Q. What strategies mitigate challenges in synthesizing regioselective 1,8-naphthyridine derivatives?

- Directing groups : Use of methoxy or amino groups at position 2 directs electrophilic substitution to position 5 .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield .

- Protection-deprotection : Temporarily block reactive sites (e.g., with acetyl groups) to control functionalization .

Methodological Insights

Q. How to analyze substituent effects on the photophysical properties of 1,8-naphthyridines?

- UV-Vis spectroscopy : Electron-withdrawing groups (e.g., –NO₂) redshift absorption maxima (λmax) due to extended conjugation .

- Fluorescence quenching : Hydrazinyl derivatives exhibit quenching in polar solvents, suggesting solvent-dependent excited-state dynamics .

Q. What are best practices for validating synthetic yields and purity in naphthyridine chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.